Nicaraven

Descripción general

Descripción

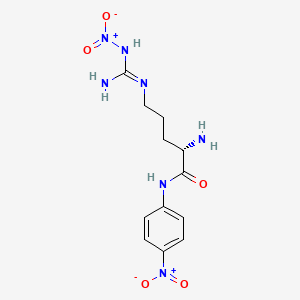

Nicaraven es un captador específico de radicales hidroxilo sintetizado químicamente. Se ha estudiado por su potencial para mitigar lesiones inducidas por radiación y sus propiedades antiinflamatorias. This compound es conocido por su capacidad para eliminar los radicales hidroxilo en condiciones fisiológicas y tiene una alta permeabilidad a través de la barrera hematoencefálica .

Aplicaciones Científicas De Investigación

Nicaraven tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un captador de radicales en diversas reacciones químicas para evitar reacciones secundarias no deseadas causadas por radicales libres.

Biología: this compound se ha estudiado por sus efectos protectores contra las lesiones inducidas por radiación en sistemas biológicos.

Industria: Se utiliza en el desarrollo de agentes radioprotectores y otras aplicaciones farmacéuticas.

Mecanismo De Acción

Nicaraven ejerce sus efectos principalmente a través de su capacidad para eliminar los radicales hidroxilo. Inhibe la activación de la vía de señalización NF-κB, que participa en la respuesta inflamatoria. Al suprimir la fosforilación de NF-κB p65, IκBα e IKKα/β, this compound reduce la producción de especies reactivas de oxígeno y la expresión de citocinas proinflamatorias . Además, se ha demostrado que inhibe la actividad de la poli (ADP-ribosa) polimerasa (PARP), que juega un papel en la reparación del ADN y la supervivencia celular .

Análisis Bioquímico

Biochemical Properties

Nicaraven plays a crucial role in biochemical reactions by scavenging hydroxyl radicals, which are highly reactive species that can cause significant cellular damage. This compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . Additionally, this compound interacts with inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing their levels in plasma .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to protect hematopoietic stem/progenitor cells from radiation-induced damage by reducing DNA oxidation and inflammatory cytokine levels . In lung cells, this compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways, thereby suppressing the inflammatory response . Furthermore, this compound has limited effects on the survival of cancer cells and tumor growth, making it a potential radioprotective agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits PARP activity, which plays a role in DNA repair and cell survival . This compound also downregulates the NF-κB and TGF-β/Smad pathways, reducing inflammation and fibrosis in irradiated tissues . Additionally, this compound induces gamma-H2AX foci formation and cell apoptosis in tumors, suggesting increased radiosensitivity of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable and effective in mitigating radiation-induced damage when administered shortly after irradiation . Over time, this compound continues to protect normal tissues from radiation-induced injury, although its effects on cancer cells remain limited . Long-term studies have demonstrated that this compound can effectively reduce chronic inflammation and fibrosis in irradiated tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound administered at doses of 20, 50, and 100 mg/kg effectively mitigated radiation-induced lung injury . Lower doses of this compound (20 mg/kg) were found to be particularly effective when administered shortly after irradiation . Higher doses did not significantly enhance the protective effects, indicating a threshold effect.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant properties. It scavenges hydroxyl radicals and reduces oxidative stress in cells . This compound also interacts with enzymes involved in inflammatory responses, such as NF-κB and TGF-β, modulating their activity to reduce inflammation and fibrosis . These interactions help maintain cellular homeostasis and protect against radiation-induced damage.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has high permeability through the blood-brain barrier, allowing it to reach and protect neural tissues . This compound interacts with transporters and binding proteins that facilitate its distribution within cells. Its localization and accumulation in specific tissues, such as the lungs and liver, contribute to its protective effects against radiation-induced damage .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is known to localize in the nucleus, where it interacts with DNA repair enzymes such as PARP . This compound also accumulates in the cytoplasm, where it scavenges hydroxyl radicals and reduces oxidative stress . These localization patterns enable this compound to effectively protect cells from radiation-induced damage and maintain cellular homeostasis.

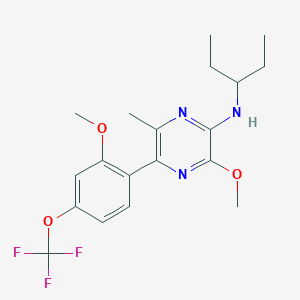

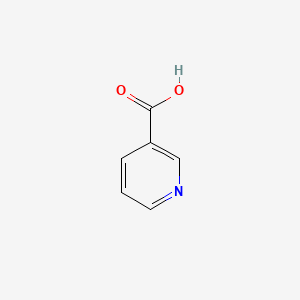

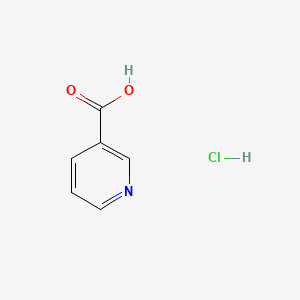

Métodos De Preparación

Nicaraven se sintetiza a través de una serie de reacciones químicas que involucran derivados de nicotinamida. La ruta sintética generalmente implica la reacción de nicotinamida con un agente alquilante adecuado para formar el compuesto deseado. Las condiciones de reacción a menudo incluyen el uso de disolventes como el dimetilsulfóxido (DMSO) y controles específicos de temperatura para asegurar el rendimiento deseado del producto .

Análisis De Reacciones Químicas

Nicaraven se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en presencia de agentes oxidantes, lo que lleva a la formación de derivados oxidados.

Reducción: También puede sufrir reacciones de reducción, particularmente en presencia de agentes reductores.

Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos bajo condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

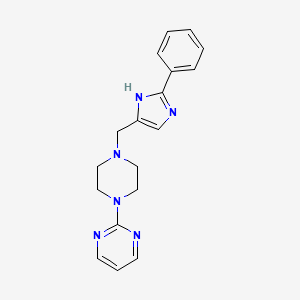

Comparación Con Compuestos Similares

Nicaraven es único en comparación con otros captadores de radicales hidroxilo debido a su alta permeabilidad a través de la barrera hematoencefálica y su inhibición específica de la vía de señalización NF-κB. Compuestos similares incluyen:

Nicotinamida: Un precursor en la síntesis de this compound, conocido por su papel en el metabolismo celular.

Inhibidores de la poli (ADP-ribosa) polimerasa: Compuestos que inhiben la actividad de PARP, similar al mecanismo de acción de this compound para reducir la radioresistencia en las células cancerosas.

Otros captadores de radicales: Compuestos como el edaravone, que también eliminan los radicales libres, pero pueden tener diferentes propiedades farmacocinéticas y mecanismos de acción.

La combinación única de this compound de eliminación de radicales, propiedades antiinflamatorias y alta permeabilidad a través de la barrera hematoencefálica lo convierte en un compuesto prometedor para diversas aplicaciones terapéuticas.

Propiedades

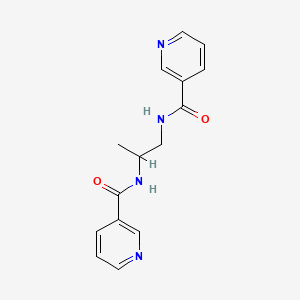

IUPAC Name |

N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXBOOWDLPUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046189 | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nicaraven is presently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage. This drug is promising because some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood brain barrier. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79455-30-4, 409303-59-9 | |

| Record name | Nicaraven | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicaraven [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICARAVEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICARAVEN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)